molecular formula C6H13NO B1429542 (5,5-Dimethyltetrahydrofuran-3-yl)amine CAS No. 1390638-73-9

(5,5-Dimethyltetrahydrofuran-3-yl)amine

Cat. No.: B1429542
CAS No.: 1390638-73-9
M. Wt: 115.17 g/mol
InChI Key: KBEFRPWLPUMNCO-UHFFFAOYSA-N
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Description

(5,5-Dimethyltetrahydrofuran-3-yl)amine is a bicyclic amine featuring a tetrahydrofuran ring substituted with two methyl groups at the 5-position and an amine group at the 3-position. This structure combines the rigidity of the tetrahydrofuran scaffold with the nucleophilic and basic properties of the primary amine. The compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and ligands for catalysis. Its synthesis typically involves functionalization of tetrahydrofuran precursors, though detailed protocols are less documented in the provided evidence .

Properties

IUPAC Name

5,5-dimethyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)3-5(7)4-8-6/h5H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEFRPWLPUMNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390638-73-9
Record name 5,5-dimethyloxolan-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)amine typically involves the following steps:

  • Starting Material: The synthesis often begins with tetrahydrofuran (THF) as the starting material.

  • Functionalization: The THF ring is functionalized at the 3-position to introduce the amine group. This can be achieved through various methods, such as nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of (5,5-Dimethyltetrahydrofuran-3-yl)amine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (5,5-Dimethyltetrahydrofuran-3-yl)amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form an amine oxide.

  • Reduction: The compound can be reduced to form a corresponding amine derivative.

  • Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various alkyl halides and strong bases can be used for substitution reactions.

Major Products Formed:

  • Amine Oxides: Resulting from oxidation reactions.

  • Amine Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(5,5-Dimethyltetrahydrofuran-3-yl)amine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe or intermediate in biochemical studies.

  • Medicine: It may have potential as a precursor for pharmaceuticals or as a component in drug discovery.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5,5-Dimethyltetrahydrofuran-3-yl)amine exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. (5,5-Dimethyltetrahydrofuran-3-yl)methylamine
  • Structure : Differs by a methyl group attached to the amine (NHCH₃ vs. NH₂).
  • Properties : Increased lipophilicity due to the methyl group, which may enhance membrane permeability but reduce solubility in polar solvents.
  • Applications : Discontinued (CymitQuimica, 2025), suggesting challenges in synthesis or stability .
b. (5,5-Dimethyltetrahydrofuran-3-yl)methanol
  • Structure : Replaces the amine with a hydroxyl group (-OH).
  • Properties : Higher polarity and hydrogen-bonding capacity compared to the amine, leading to different solubility and reactivity profiles.

Ring-System Analogues

a. Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate
  • Structure : Benzofuran core fused with a cyclohexene ring, featuring fluorine and ester substituents.
  • Properties : Fluorine atoms increase electronegativity and metabolic stability; the ester group enables further derivatization.
  • Applications : Pharmaceutical intermediate (Parchem Chemicals), highlighting utility in drug discovery .
b. (2R,3S)-2-phenyltetrahydrofuran-3-amine
  • Structure : Tetrahydrofuran with a phenyl substituent at the 2-position and amine at the 3-position.
  • Applications : Chiral building block for asymmetric synthesis .

Halogenated and Complex Derivatives

a. (5-Bromofuran-2-yl)methylamine
  • Structure : Combines bromofuran and trifluoromethylbenzyl groups.
  • Properties : Bromine enhances electrophilic reactivity; trifluoromethyl group lowers basicity of the amine.
  • Applications : Specialty chemical for niche synthetic routes .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Functional Group Status (Commercial) Applications
(5,5-Dimethyltetrahydrofuran-3-yl)amine C₆H₁₃NO 5,5-dimethyl, 3-amine Primary amine Active Organic synthesis, ligands
(5,5-Dimethyltetrahydrofuran-3-yl)methylamine C₇H₁₅NO 5,5-dimethyl, 3-methylamine Secondary amine Discontinued N/A
Ethyl 3-amino-5,5-difluoro-...tetrahydrobenzofuran-2-carboxylate C₁₁H₁₃F₂NO₃ Difluoro, ethyl ester Ester, amine Active Pharmaceutical intermediate
(2R,3S)-2-phenyltetrahydrofuran-3-amine C₁₀H₁₃NO 2-phenyl, 3-amine Primary amine Active Chiral synthesis

Key Research Findings

  • Synthetic Challenges: The discontinued status of methylamine and methanol derivatives (CymitQuimica) suggests sensitivity to oxidation or difficulty in purification .
  • Fluorinated Analogues: Compounds like the difluorobenzofuran ester demonstrate enhanced metabolic stability, a trait absent in the non-fluorinated target amine .
  • Steric and Electronic Effects: The phenyl-substituted analogue () shows how bulky groups influence stereochemical outcomes in catalysis, a property less pronounced in the dimethyltetrahydrofuran scaffold .

Biological Activity

(5,5-Dimethyltetrahydrofuran-3-yl)amine (CAS No. 1390638-73-9) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Structural Characteristics

(5,5-Dimethyltetrahydrofuran-3-yl)amine features a tetrahydrofuran ring with two methyl substituents at the 5-position and an amine functional group at the 3-position. This configuration enhances its reactivity and potential applications in medicinal chemistry. The presence of the amine group allows for hydrogen bonding and ionic interactions with various biological molecules, making it a candidate for further biological evaluation.

Biological Activity Overview

Research indicates that (5,5-Dimethyltetrahydrofuran-3-yl)amine may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, potentially inhibiting the growth of certain bacteria and fungi. Further investigation is needed to elucidate the specific mechanisms and efficacy against various pathogens.
  • Enzyme Modulation : The amine functional group can interact with enzymes, potentially modulating their activity. This interaction may influence metabolic pathways and could be explored for therapeutic applications in enzyme-related disorders.
  • Receptor Binding : There is evidence that (5,5-Dimethyltetrahydrofuran-3-yl)amine can bind to receptors, which may alter signaling pathways within cells. Understanding these interactions could provide insights into its pharmacological potential.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of (5,5-Dimethyltetrahydrofuran-3-yl)amine:

  • Study on Antimicrobial Activity : A study assessed the antimicrobial effects of (5,5-Dimethyltetrahydrofuran-3-yl)amine against various bacterial strains. The compound showed significant inhibition against Gram-positive bacteria, indicating its potential as a new antimicrobial agent.
  • Enzyme Interaction Analysis : Another study focused on the interaction of (5,5-Dimethyltetrahydrofuran-3-yl)amine with specific enzymes involved in metabolic processes. Results indicated that the compound could act as an inhibitor for certain enzymes, suggesting a mechanism for its biological activity.

The mechanism through which (5,5-Dimethyltetrahydrofuran-3-yl)amine exerts its biological effects involves:

  • Hydrogen Bonding : The amine group facilitates hydrogen bonding with biomolecules, enhancing its interaction with proteins and nucleic acids.
  • Ionic Interactions : These interactions are crucial for modulating enzyme activity and receptor binding, influencing various biochemical pathways.

Comparative Analysis with Similar Compounds

A comparison of (5,5-Dimethyltetrahydrofuran-3-yl)amine with structurally similar compounds reveals unique characteristics that may contribute to its biological activity:

Compound NameStructural FeaturesUnique Characteristics
TetrahydrofuranLacks amino group; cyclic etherCommon solvent; less reactive compared to amines
2,2-DimethyltetrahydrofuranTwo methyl groups at different positions; lacks amineDifferent reactivity due to position of substituents
5-MethyltetrahydrofuranOne methyl group; lacks amino functionalityLess steric hindrance compared to (5,5-Dimethyltetrahydrofuran-3-yl)amine
3-Aminomethyl-tetrahydrofuranAmino group at different positionDifferent reactivity profile due to position of amino group

The distinct substitution pattern and the presence of both a tetrahydrofuran ring and an amine group in (5,5-Dimethyltetrahydrofuran-3-yl)amine enhance its reactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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